N-Nitrosoheptamethyleneimine

Description

Structural Identification and Nomenclature

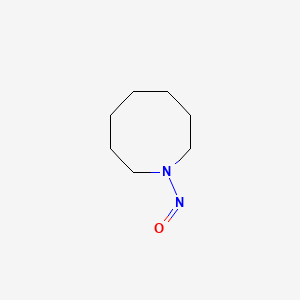

N-Nitrosoheptamethyleneimine is a nitrosamine compound with the CAS registry number 20917-49-1 . Its systematic IUPAC name is 1-nitrosoazocane, reflecting an eight-membered azocane ring (C₇H₁₄N₂O) substituted with a nitroso (-N=O) group. Common synonyms include Heptamethylenenitrosamine and N-Nitrosoazacyclooctane, which emphasize its cyclic structure. The SMILES notation (O=NN1CCCCCCC1) and InChI key (RCFKQVLHWYOSFF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

The compound exhibits the following key properties:

- Molecular weight : 142.20 g/mol.

- Physical state : Yellow crystalline lumps or powder at room temperature.

- Melting point : 28°C.

- Boiling point : Estimated at 259.79°C (rough value).

- Density : 1.0520 g/cm³ (experimental estimate).

- Solubility : Miscible with organic solvents (e.g., ethanol, chloroform) but sparingly soluble in water.

- Stability : Sensitive to light and heat, necessitating storage in cool, dark conditions.

- Purity : Commercial samples typically exceed 99.0% purity by gas chromatography (GC).

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | |

| Melting Point | 28°C | |

| Boiling Point | 259.79°C (estimate) | |

| Density | 1.0520 g/cm³ | |

| Solubility in Water | Limited |

Molecular Formula and Structural Features

The molecular formula (C₇H₁₄N₂O) corresponds to a bicyclic structure comprising a seven-membered hydrocarbon ring fused with a nitroso-functionalized nitrogen atom. Key structural aspects include:

- Azocane backbone : An eight-membered saturated ring with seven methylene (-CH₂-) groups.

- Nitroso group : The N=O moiety introduces polarity and influences electronic properties.

- Conformational flexibility : The ring adopts chair-like conformations, affecting reactivity and intermolecular interactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra reveal distinct absorptions for the nitroso group:

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra exhibit two primary absorption bands:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

The molecular ion peak (m/z 142.20) corresponds to the intact molecular formula (C₇H₁₄N₂O). Fragmentation patterns include loss of NO (30 Da) and subsequent ring decomposition.

| Technique | Key Features | Source |

|---|---|---|

| IR | N=O stretches at 1486–1265 cm⁻¹ | |

| UV-Vis | Bands at 230–240 nm and 330–350 nm | |

| ¹H NMR | Methylene protons at δ 1.2–3.0 ppm | |

| Mass Spectrometry | Molecular ion at m/z 142.20 |

Properties

IUPAC Name |

1-nitrosoazocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-8-9-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKQVLHWYOSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021039 | |

| Record name | Nitrosoheptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20917-49-1 | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20917-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020917491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoheptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosoheptamethyleneimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOAZACYCLOOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCF90A5FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The nitrosation proceeds via the interaction of heptamethyleneimine with dinitrogen trioxide (N₂O₃), generated in situ from nitrous acid under acidic conditions. The reaction sequence is as follows:

-

Formation of nitrous acid :

-

Generation of dinitrogen trioxide :

-

Nitrosation of heptamethyleneimine :

The reaction rate is proportional to the square of the nitrous acid concentration and peaks at pH 3.4, corresponding to the pKa of nitrous acid. Below this pH, protonation of the amine reduces nucleophilicity, while higher pH values destabilize N₂O₃, slowing the reaction.

Optimization of Reaction Conditions

Key parameters influencing yield and efficiency include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| pH | 3.0–3.5 | Maximizes N₂O₃ concentration |

| Temperature | 0–5°C | Minimizes side reactions |

| Molar Ratio | 1:1.2 (Amine:HNO₂) | Ensures complete nitrosation |

The use of chilled aqueous HCl (0.1–1 M) as the solvent suppresses thermal decomposition of intermediates. Post-reaction, the product is extracted using dichloromethane or ethyl acetate and purified via vacuum distillation.

Alternative Nitrosating Agents

While nitrous acid is the most common nitrosating agent, other reagents have been explored for specialized applications:

Alkyl Nitrites

Ethyl or isoamyl nitrites in anhydrous media facilitate nitrosation under milder conditions. For example:

This method avoids aqueous acidic conditions, reducing hydrolysis risks.

Nitrogen Oxides

Gaseous NO or NO₂ in non-polar solvents (e.g., hexane) enable nitrosation at elevated pressures. However, this approach requires stringent temperature control to prevent explosive decomposition.

Purification and Stability Considerations

This compound is sensitive to light, heat, and alkaline conditions, which promote decomposition into nitrogen oxides and heptamethyleneimine. Post-synthesis purification steps include:

-

Liquid-liquid extraction : Separation from aqueous residues using corn oil or PEG-300.

-

Vacuum distillation : Boiling point reduction under reduced pressure (e.g., 70–80°C at 0.1 mmHg).

-

Chromatography : Silica gel column chromatography with hexane/ethyl acetate eluents for high-purity batches.

Stability is enhanced by storing the compound in amber vials under inert gas (N₂ or Ar) at –20°C, with degradation rates increasing tenfold for every 10°C rise in temperature.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

Chemical Reactions Analysis

Types of Reactions

N-Nitrosoheptamethyleneimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .

Scientific Research Applications

Carcinogenicity Studies

Dose-Response Relationships

N-Nitrosoheptamethyleneimine has been extensively studied for its carcinogenic effects in laboratory animals. A pivotal study conducted on F344 rats demonstrated a clear dose-response relationship, where increased concentrations of this compound in drinking water led to a nearly 100% incidence of tumors in the upper gastrointestinal tract. The study varied concentrations from 1.0 to 100 mg/liter over treatment durations ranging from 13 to 100 weeks, revealing that higher doses inversely affected survival times due to tumor development .

Table 1: Tumor Incidence in Rats Exposed to this compound

| Dose (mg/liter) | Treatment Duration (weeks) | Tumor Incidence (%) |

|---|---|---|

| 1.0 | 13 | 20 |

| 10 | 25 | 50 |

| 25 | 50 | 80 |

| 100 | 100 | ~100 |

Interaction with Other Carcinogens

Research has indicated that this compound may interact with other carcinogenic agents, such as chrysotile asbestos. In studies involving simultaneous exposure to both substances, researchers observed enhanced tumorigenic effects, suggesting a synergistic relationship that exacerbates lung cancer risk . This interaction highlights the compound's role in multi-factorial carcinogenesis.

Case Study: Combined Effects on Lung Cancer

A study investigating the combined effects of chrysotile asbestos and this compound on rat lungs found that exposure resulted in a significant increase in lung tumors compared to control groups. The findings suggest that the presence of asbestos fibers may facilitate the uptake and metabolism of nitrosamines, leading to increased carcinogenicity .

Environmental and Health Implications

N-Nitroso compounds, including this compound, are also of concern due to their presence in various environmental contexts. They can form through reactions involving nitrates and nitrites found in food and water supplies. Understanding these pathways is crucial for assessing human exposure risks and implementing safety measures.

Table 2: Sources of N-Nitroso Compounds

| Source | Examples |

|---|---|

| Food Products | Processed meats, fish products |

| Water Treatment | Contaminated river water |

| Industrial Processes | Chemical manufacturing |

Regulatory Considerations

Due to its high carcinogenic potential, regulatory bodies have established guidelines for monitoring and controlling exposure to nitrosamines like this compound. Continuous research is necessary to refine these regulations based on emerging data regarding exposure levels and health outcomes.

Mechanism of Action

N-Nitrosoheptamethyleneimine exerts its effects through the formation of reactive intermediates that can interact with cellular DNA, leading to mutations and genotoxicity. The compound is metabolized by enzymes in the liver, producing reactive species that can cause DNA damage. This mechanism is similar to other nitrosamines, which are known to be potent carcinogens .

Comparison with Similar Compounds

Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosodibutylamine (NDBA)

- N-Nitrosodiisopropylamine (NDIPA)

Uniqueness

N-Nitrosoheptamethyleneimine is unique due to its specific heptamethyleneimine ring structure, which differentiates it from other nitrosamines. This structural difference can influence its reactivity and biological effects, making it a compound of particular interest in studies related to nitrosamine-induced genotoxicity .

Biological Activity

N-Nitrosoheptamethyleneimine (NHMI) is a member of the N-nitroso compounds (NNCs), which are known for their potent biological activities, particularly their carcinogenic properties. This article delves into the biological activity of NHMI, highlighting its mechanisms of action, toxicological profiles, and relevant case studies.

Overview of this compound

NHMI is a nitrosamine compound with the chemical formula CHNO. It is primarily studied for its carcinogenic potential, particularly in animal models. The compound is often evaluated in the context of its metabolic activation and subsequent interactions with cellular macromolecules, leading to DNA damage and tumor formation.

- Metabolic Activation : NHMI requires metabolic activation to exert its biological effects. This process typically involves cytochrome P450 enzymes, which convert NHMI into reactive intermediates capable of forming DNA adducts through alkylation. These interactions can lead to mutations and ultimately cancer development .

- DNA Interaction : The primary mechanism by which NHMI induces carcinogenicity is through the formation of DNA and RNA adducts. The alkylation of nucleobases, particularly guanine and thymidine, disrupts normal cellular processes and promotes mutagenesis .

- Tumor Induction : Studies have shown that NHMI can induce tumors in various animal models, including rats and mice. Tumors have been observed in multiple organs such as the lungs, liver, and esophagus .

Toxicological Profile

The toxicity of NHMI has been extensively studied through various dose-response experiments:

- Carcinogenicity Studies : In a study involving F344 rats, NHMI was administered at different doses to assess its carcinogenic potential. The results indicated a significant increase in tumor incidence correlating with dose levels .

- Comparative Analysis : NHMI has been compared with other nitrosamines like N-Nitrosohexamethyleneimine (NHEX) to evaluate similarities in biological activity and carcinogenic potential .

Table 1: Summary of Tumor Induction Studies with NHMI

Case Studies

A notable case study examined the synergistic effects of NHMI with chrysotile asbestos in inducing pulmonary tumors in rats. This study highlighted how environmental factors could exacerbate the carcinogenic potential of nitrosamines like NHMI .

Another investigation focused on the structure-activity relationship (SAR) among various nitrosamines, including NHMI. The findings suggested that specific structural features contribute significantly to their genotoxicity and carcinogenicity .

Q & A

Basic: What are the standard analytical methods for detecting NHMI in pharmaceutical research, and what are their validation requirements?

To detect NHMI at trace levels, researchers must employ highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their ability to achieve limits of detection (LOD) in the parts-per-billion (ppb) range . Regulatory guidelines, such as those from the EMA and FDA, mandate method validation parameters including specificity, linearity, accuracy, precision, and robustness. For example, methods must distinguish NHMI from co-eluting impurities like dimethylformamide (DMF), which can cause false positives . Additionally, contamination risks during sample preparation (e.g., from solvents or labware) require stringent controls to ensure data integrity .

Basic: How do researchers assess the risk of NHMI formation in drug substances during synthesis or storage?

Risk assessment involves evaluating structural precursors (e.g., secondary amines) and process conditions (e.g., nitrosating agents, acidic pH, or elevated temperatures) that could lead to NHMI formation. A literature review of structurally similar amines and their nitrosation pathways is critical; robust examples with close structural analogs and reaction yield data are prioritized . Batch analysis data from drug substance and product batches, combined with stability studies under stress conditions (e.g., heat, light), are used to model NHMI formation kinetics . Regulatory submissions must include a sameness declaration confirming that recognized authorities (e.g., EMA, FDA) have reviewed the API’s nitrosamine safety profile .

Basic: What toxicological profiles and preclinical models are used to evaluate NHMI's carcinogenic potential?

NHMI exhibits hepatotoxicity and acute pulmonary edema in rodent models. In rats, oral exposure induces zonal hepatitis and lung tumors, as demonstrated in studies where NHMI initiated carcinogenesis in respiratory tissues . Mechanistic studies using isolated rabbit lung cells revealed NHMI’s genotoxic potential via DNA adduct formation . Researchers typically employ dose-response studies in rodents, combined with in vitro assays (e.g., Ames test, micronucleus assay), to characterize its carcinogenicity. However, recent in vitro evidence suggests non-mutagenicity for certain nitrosamines, highlighting the need for comparative analyses .

Advanced: What are the key challenges in validating analytical methods for NHMI quantification, and how can they be mitigated?

Key challenges include:

- Matrix effects : Complex drug matrices can suppress or enhance ionization in LC-MS, leading to recovery issues. Matrix-matched calibration standards are recommended to improve accuracy .

- Contamination : Cross-contamination from lab materials (e.g., rubber septa, gloves) or in situ nitrosamine formation during analysis necessitates blank controls and inert sample-handling protocols .

- Sensitivity : Achieving ppb-level detection requires high-resolution MS systems (e.g., HRAM-MS) and optimized sample enrichment techniques like solid-phase extraction (SPE) .

- Selectivity : Co-eluting impurities require advanced chromatographic separation (e.g., UPLC) and MRM (multiple reaction monitoring) transitions tailored to NHMI’s fragmentation pattern .

Advanced: How can researchers resolve contradictions between in vitro and in vivo genotoxicity data for NHMI?

Discrepancies may arise due to differences in metabolic activation. For example, in vitro systems lacking liver S9 fraction enzymes might fail to replicate in vivo metabolic pathways that convert NHMI into reactive intermediates. To address this:

- Use genetically engineered cell lines (e.g., expressing CYP450 enzymes) to mimic metabolic activation .

- Compare results across multiple assays: Ames test (bacterial), micronucleus (mammalian cells), and transgenic rodent models .

- Conduct dose-ranging studies to assess threshold effects, as some nitrosamines exhibit non-linear genotoxicity at low concentrations .

Advanced: What methodological considerations are critical for ensuring regulatory compliance in NHMI studies?

- Limit calculations : NHMI’s Acceptable Intake (AI) must be derived from toxicological data (e.g., TD50 values) and adjusted for patient exposure duration. EMA guidelines require specifying individual and total nitrosamine limits in ppm/ppb .

- Root-cause analysis : Investigate NHMI formation pathways using Design of Experiments (DoE) to identify critical process parameters (CPPs) .

- Documentation : Submit batch analysis data, stability studies, and risk assessment reports aligned with EMA Q&A documents and ICH M7(R2) guidelines .

- Post-market monitoring : Implement continuous monitoring for newly identified nitrosamines not covered in existing guidelines, requiring additional risk-benefit analyses .

Advanced: How do researchers design studies to investigate NHMI's role in co-carcinogenesis with other agents?

Studies often use sequential exposure models. For example:

- Initiation-promotion assays: NHMI is administered followed by a promoting agent (e.g., benzo(a)pyrene) to assess synergistic effects .

- Organ-specific models: Intra-tracheal instillation in rodents evaluates NHMI’s potency in lung tissue, complemented by immunohistochemistry to detect proliferative lesions .

- Omics approaches: Transcriptomic or metabolomic profiling identifies NHMI-induced pathways (e.g., oxidative stress, inflammation) that enhance susceptibility to secondary carcinogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.